molecular formula C10H15N5O10P2 B12073952 [(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-oxolan-2-yl]me thoxyphosphonic acid

[(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-oxolan-2-yl]me thoxyphosphonic acid

Cat. No.: B12073952
M. Wt: 427.20 g/mol
InChI Key: AEOBEOJCBAYXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of [(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-oxolan-2-yl]methoxyphosphonic acid involves multiple steps. One common synthetic route includes the phosphorylation of adenosine at the 2’ and 5’ positions. This process typically requires the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a base like pyridine . The reaction conditions often involve controlled temperatures and pH to ensure the selective phosphorylation of the desired hydroxyl groups.

Industrial production methods for this compound may involve large-scale phosphorylation reactions using automated systems to control reaction parameters precisely. The purification of the final product is usually achieved through techniques like column chromatography or recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

[(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-oxolan-2-yl]methoxyphosphonic acid undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine triphosphate (ATP) analogs, while reduction could produce adenosine monophosphate (AMP) derivatives .

Scientific Research Applications

[(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-oxolan-2-yl]methoxyphosphonic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-oxolan-2-yl]methoxyphosphonic acid involves its interaction with various molecular targets and pathways. As a nucleotide analog, it can mimic the natural substrates of enzymes involved in phosphorylation and dephosphorylation reactions. This allows it to modulate the activity of these enzymes and influence cellular processes such as energy transfer, signal transduction, and gene expression .

Comparison with Similar Compounds

[(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-oxolan-2-yl]methoxyphosphonic acid is unique compared to other similar compounds due to its specific phosphorylation pattern and structural features. Similar compounds include:

The distinct structure of [(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-oxolan-2-yl]methoxyphosphonic acid allows it to participate in unique biochemical reactions and pathways, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[2-(6-aminopurin-9-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(25-27(20,21)22)6(16)4(24-10)1-23-26(17,18)19/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOBEOJCBAYXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OP(=O)(O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O10P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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